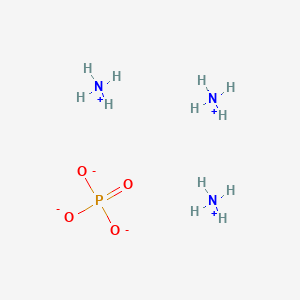

triazanium;phosphate

Description

Triazanium phosphate, with the chemical formula (NH₄)₃PO₄ and molecular weight 149.09 g/mol, is an inorganic compound composed of three ammonium cations and one phosphate anion . It is synthesized via the neutralization of phosphoric acid (H₃PO₄) with ammonia (NH₃): H₃PO₄ + 3NH₃ → (NH₄)₃PO₄ This reaction is conducted under controlled industrial conditions to yield a white crystalline solid that is highly water-soluble .

Properties

IUPAC Name |

triazanium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIUUUJAJJNDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9 (Parent) | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8052778 | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [OECD SIDS] Aqueous solution; [JECFA] White odorless granules; [Redox Chemicals MSDS] | |

| Record name | Ammonium polyphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-65-6, 68412-62-4, 68333-79-9 | |

| Record name | Ammonium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ammonium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyphosphoric acids, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJF06M0I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Triazanium phosphate can be synthesized in the laboratory by treating 85% phosphoric acid with 30% ammonia solution. The reaction is as follows:

H3PO4+3NH3→(NH4)3PO4

The resulting compound is a colorless, crystalline solid that is highly soluble in water . Industrial production methods involve the ammoniation electrosynthesis technology, where monoammonium phosphate and diammonium phosphate are excessively aminated to prepare triazanium phosphate mixed slurry. This slurry is then granulated and processed to produce the final compound .

Chemical Reactions Analysis

Triazanium phosphate undergoes various chemical reactions, including:

Reduction: It is less commonly involved in reduction reactions.

It can react with lead nitrate to form ammonium nitrate and lead phosphate:Substitution: 4(NH4)3PO4+3Pb(NO3)4→Pb3(PO4)4+12NH4NO3

Common reagents include phosphoric acid and ammonia, and the major products formed are ammonium nitrate and lead phosphate .

Scientific Research Applications

Triazanium phosphate has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a source of nitrogen and phosphorus.

Biology: Employed in studies related to plant nutrition and soil fertility.

Medicine: Investigated for its potential use in drug formulations and as a flame retardant in medical textiles.

Industry: Widely used in the production of fertilizers and as a flame retardant in textiles and plastics

Mechanism of Action

The mechanism of action of triazanium phosphate as a flame retardant involves the formation of a protective char layer on the material’s surface. This char layer acts as a barrier, preventing the spread of flames and reducing flammability. The compound releases ammonia and phosphoric acid upon heating, which helps in forming the char and cooling the material .

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

Triethylamine Phosphate (TEAP)

- Formula: C₆H₁₈NO₄P

- Molecular Weight : 199.19 g/mol .

- Structure : Contains a triethylammonium cation [(C₂H₅)₃NH⁺] instead of ammonium .

- Applications :

- Analytical Chemistry : Used as a mobile phase additive in chromatography .

- Environmental Analysis : Detects metal ions via complexation .

- Key Difference : Organic ethyl groups in TEAP reduce water solubility compared to triazanium phosphate, limiting its agricultural utility but enhancing its role in organic synthesis .

Triazanium; [3-Methylbut-3-enoxy(oxido)phosphoryl] Phosphate

- Formula : C₅H₂₁N₃O₇P₂

- Molecular Weight : 297.18 g/mol .

- Structure: Features a branched methylbutenoxy group attached to the phosphate core, enabling participation in terpene biosynthesis .

- Applications: Biochemical Synthesis: Intermediate in insect hormone precursor synthesis . Antimicrobial Research: Potential inhibitor of bacterial cell processes due to its reactive phosphate groups .

- Key Difference: The methylbutenoxy substituent enhances its reactivity in organic pathways, unlike the simpler triazanium phosphate .

Ammonium Phosphomolybdate

- Formula : (NH₄)₃PO₄(MoO₃)₁₂

- Molecular Weight : 1876.45 g/mol .

- Structure : A heteropolyacid with molybdenum oxide clusters bound to phosphate and ammonium .

- Applications :

- Key Difference : Its large molecular structure and molybdenum content make it unsuitable for agricultural use but ideal for specialized chemical detection .

Tricalcium Phosphate (TCP)

- Formula : Variable; approximates Ca₃(PO₄)₂

- Molecular Weight : 310.18 g/mol (for Ca₃(PO₄)₂) .

- Structure : Calcium cations bonded to phosphate anions, forming a stable ceramic-like lattice .

- Applications :

- Key Difference : Lack of nitrogen limits its role in fertilization, but calcium content supports biomedical applications .

Comparative Analysis Table

| Property | Triazanium Phosphate | TEAP | Methylbutenoxy Derivative | Ammonium Phosphomolybdate | Tricalcium Phosphate |

|---|---|---|---|---|---|

| Molecular Formula | (NH₄)₃PO₄ | C₆H₁₈NO₄P | C₅H₂₁N₃O₇P₂ | (NH₄)₃PO₄(MoO₃)₁₂ | Ca₃(PO₄)₂ |

| Molecular Weight (g/mol) | 149.09 | 199.19 | 297.18 | 1876.45 | 310.18 |

| Solubility | High in water | Moderate in water | Low in water | Insoluble in water | Insoluble in water |

| Primary Applications | Fertilizers, flame retardants | Chromatography, metal detection | Terpene biosynthesis, antimicrobial agents | Phosphate detection, catalysis | Food additives, bone grafts |

| Unique Feature | Ammonium release | Organic ethyl groups | Methylbutenoxy substituent | Molybdenum clusters | Calcium enrichment |

Biological Activity

Triazanium phosphate is a complex organic compound characterized by a nitrogen-rich triazanium core and a phosphoryl group, which contributes to its diverse biological activities. This article explores the compound's biochemical implications, synthesis methods, interactions with biological macromolecules, and potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

Triazanium phosphate's structure includes multiple functional groups such as hydroxyl, amino, and phosphoryl moieties. This unique arrangement enhances its reactivity and interaction with biological systems. The compound can be synthesized through the reaction of phosphoric acid with ammonia under controlled conditions, leading to various derivatives that may exhibit different biological profiles.

The biological activity of triazanium phosphate is primarily attributed to its ability to interact with nucleic acids and proteins. The phosphoryl group facilitates binding to nucleic acids, while amino groups enable potential interactions with proteins. These interactions are crucial for understanding the compound's pharmacological properties and mechanisms of action in biological systems.

Key Mechanisms:

- Nucleic Acid Interaction: The phosphoryl group enhances binding affinity to DNA/RNA, potentially influencing gene expression and cellular signaling pathways.

- Protein Interaction: Amino groups allow for enzyme inhibition or modulation, which could be exploited in drug delivery systems.

Case Studies

Research has highlighted several case studies illustrating the compound's biological effects:

- Drug Delivery Systems:

- Studies have shown that triazanium phosphate derivatives can be used as carriers for nucleic acids in gene therapy, enhancing cellular uptake and bioavailability.

- Enzyme Inhibition:

- In vitro studies demonstrated that certain triazanium phosphate derivatives inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the uniqueness of triazanium phosphate, a comparison with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diammonium Phosphate | (NH₄)₂HPO₄ | Commonly used as fertilizer; simpler structure |

| Monoammonium Phosphate | NH₄H₂PO₄ | Contains one ammonium ion; used in fertilizers |

| Adenosine Triphosphate (ATP) | C₁₀H₁₃N₅O₁₄P₃ | Key energy carrier in cells; complex energy transfer role |

| Cyclic Adenosine Monophosphate | C₁₀H₁₂N₅O₁₂P | Important signaling molecule; involved in many processes |

Research Findings

Recent studies have focused on the pharmacological properties of triazanium phosphate:

- Interaction with Biological Macromolecules: Research indicates that the compound can form stable complexes with proteins and nucleic acids, enhancing its potential as a therapeutic agent.

- Toxicological Assessments: Preliminary toxicity studies suggest that triazanium phosphate exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.